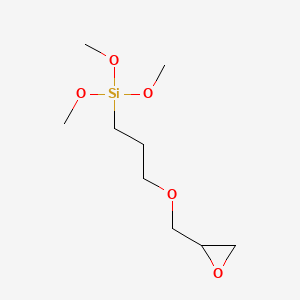
3-缩水甘油氧丙基三甲氧基硅烷
概述
描述
3-glycidoxypropyltrimethoxysilane: is a versatile organosilane compound known for its unique chemical structure. It consists of a glycidoxy group and three methoxy groups attached to a propyl chain. This structure enables it to exhibit exceptional reactivity and compatibility with various materials . The compound is widely used in different fields due to its ability to form strong chemical bonds with both organic and inorganic materials .
科学研究应用
Chemistry: 3-glycidoxypropyltrimethoxysilane is used as a silica precursor and in the synthesis of hybrid organic-inorganic materials . It is also employed in the functionalization of carbon nanotubes and the preparation of epoxy-functionalized silica nanoparticles .
Biology and Medicine: The compound is used in the development of wearable sensors for health monitoring . It is also utilized in the preparation of polymeric scaffolds for bone tissue engineering .
Industry: 3-glycidoxypropyltrimethoxysilane is used as a surface treatment agent for glass fibers in composite materials, enhancing their mechanical strength and adhesion to resin matrices . It is also employed in the production of corrosion-resistant coatings for metals .
作用机制
3-Glycidoxypropyltrimethoxysilane, also known as Glymo, is a versatile organosilane compound that has gained significant attention in various fields due to its unique chemical structure and exceptional reactivity .
Target of Action
The primary targets of Glymo are inorganic surfaces such as glass, metal, or ceramic, and synthetic resin molecules like epoxy, phenolic, and polyester . It enhances the electrical properties of epoxy resin-based sealants, packaging materials, and printed circuit boards .
Mode of Action
Glymo exhibits a bifunctional mode of action. On one end of its structure, reactive groups such as amino and vinyl can react with epoxy, phenolic, polyester, and other synthetic resin molecules . This interaction forms strong chemical bonds, improving adhesion and compatibility . On the other end, the silicon atom in Glymo’s structure can link with various inorganic surfaces, improving the composite material’s overall performance and endurance .
Biochemical Pathways
Glymo plays a critical role in the in situ synthesis of noble metal nanoparticles, particularly enhancing applications in hydrogen peroxide sensing . It functions primarily as a mediator in the reduction of metal salts treated with 3-aminopropyltrimethoxysilane during sol-gel processes .
Result of Action
The result of Glymo’s action is the enhancement of the mechanical strength and adhesion to resin matrices of materials like glass fibers in composite materials . It also improves the moisture resistance and thermal stability of various polymeric materials, making it a valuable additive in the production of electronic components and insulation materials .
Action Environment
The action of Glymo can be influenced by environmental factors. For instance, it has been found to be effective in improving the cohesiveness of water-containing caulking glue and sealants in polyurethane and epoxy resin coatings . Moreover, when combined with organic toner, it increases the adhesive’s solubility, dispersity, and fluidity .
生化分析
Biochemical Properties
(3-Glycidoxypropyl)trimethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive epoxy group. The epoxy group can undergo ring-opening reactions with nucleophiles such as amines, thiols, and hydroxyl groups present in proteins and enzymes . This interaction facilitates the immobilization of proteins on surfaces, enhancing their stability and activity.
Cellular Effects
(3-Glycidoxypropyl)trimethoxysilane influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the adhesion of cells to surfaces by modifying the surface properties of materials . Additionally, (3-Glycidoxypropyl)trimethoxysilane can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of (3-Glycidoxypropyl)trimethoxysilane involves its ability to form covalent bonds with biomolecules. The epoxy group in (3-Glycidoxypropyl)trimethoxysilane can react with nucleophilic groups in proteins and enzymes, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, (3-Glycidoxypropyl)trimethoxysilane can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Glycidoxypropyl)trimethoxysilane can change over time. The compound is known to be stable under certain conditions but can degrade in the presence of moisture and other reactive agents . Long-term studies have shown that (3-Glycidoxypropyl)trimethoxysilane can have lasting effects on cellular function, including changes in cell adhesion and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-Glycidoxypropyl)trimethoxysilane vary with different dosages in animal models. At low doses, the compound can enhance cellular adhesion and metabolic activity without causing significant toxicity . At high doses, (3-Glycidoxypropyl)trimethoxysilane can exhibit toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
(3-Glycidoxypropyl)trimethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels by modifying the activity of key metabolic enzymes . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, (3-Glycidoxypropyl)trimethoxysilane is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, influencing its activity and function. For example, (3-Glycidoxypropyl)trimethoxysilane can accumulate in the cytoplasm and interact with cytoplasmic proteins, affecting their stability and activity .
Subcellular Localization
The subcellular localization of (3-Glycidoxypropyl)trimethoxysilane is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, (3-Glycidoxypropyl)trimethoxysilane can localize to the endoplasmic reticulum, where it interacts with proteins involved in protein folding and modification .
准备方法
Synthetic Routes and Reaction Conditions: 3-glycidoxypropyltrimethoxysilane can be synthesized through the co-hydrolysis of (3-glycidoxypropyl)trimethoxysilane and tetraethyl orthosilicate in acidic conditions . Another method involves the reaction of 3-(2,3-glycidoxy)propyltrimethoxysilane with tetrabutylammonium bromide in ethyl acetate under carbon dioxide pressure .
Industrial Production Methods: Industrial production of 3-glycidoxypropyltrimethoxysilane typically involves large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-glycidoxypropyltrimethoxysilane undergoes various types of reactions, including:
Epoxide Ring Opening: The epoxide ring can react with amines, alcohols, thiols, and acids.
Hydrolysis and Condensation: The methoxy groups can hydrolyze and condense to form siloxane bonds.
Common Reagents and Conditions:
Epoxide Ring Opening: Common reagents include primary amines, alcohols, and thiols.
Hydrolysis and Condensation: Water or aqueous solutions are used under acidic or basic conditions.
Major Products Formed:
Epoxide Ring Opening: Products include glycidyl derivatives with various functional groups.
Hydrolysis and Condensation: Siloxane networks and hybrid organic-inorganic materials.
相似化合物的比较
- (3-Aminopropyl)triethoxysilane
- (3-Aminopropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- Vinyltrimethoxysilane
- (3-Trimethoxysilyl)propyl methacrylate
Comparison: 3-glycidoxypropyltrimethoxysilane is unique due to its glycidoxy group, which provides additional reactivity compared to other organosilanes that may only have amino, mercapto, or vinyl groups . This makes it particularly useful in applications requiring strong adhesion and compatibility between organic and inorganic materials .
属性
IUPAC Name |
trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIOYPQMFLKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOCC1CO1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56325-93-0 | |
| Record name | Glycidoxypropyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56325-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5027489 | |
| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Liquid, Liquid; [eChemPortal: SIDSUNEP] Clear colorless liquid; [MSDSonline] | |
| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Glycidoxypropyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.002 [mmHg] | |
| Record name | gamma-Glycidoxypropyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2530-83-8, 25704-87-4, 68611-45-0, 233765-90-7, 56325-93-0 | |
| Record name | Glycidoxypropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glycidoxypropyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((2,3-Epoxypropoxy)propyl)trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025704874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2530-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,3-epoxypropoxy)propyl]trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(2,3-epoxypropoxy)propyl]trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Glycidyloxypropyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycidyl POSS Cage Mixture | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycidylpropyltrimethoxysilane homopol.~ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-GLYCIDOXYPROPYL)TRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K9X9X899R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of GPTMS?
A1: GPTMS has the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol. Its structure consists of a silicon atom bonded to three methoxy groups (-OCH3) and a propyl chain terminated with an epoxy group (a three-membered ring containing an oxygen atom).
Q2: Which spectroscopic techniques are useful for characterizing GPTMS?
A2: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR) [, , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ] to analyze GPTMS. FTIR helps identify characteristic functional groups like epoxy rings and siloxane bonds, while NMR provides insights into the molecular structure and dynamics of GPTMS. Other techniques, such as X-ray photoelectron spectroscopy (XPS) [], are also employed for surface characterization.
Q3: How does GPTMS enhance the properties of materials?
A3: GPTMS acts as a coupling agent, forming a bridge between organic and inorganic materials [, , , , ]. Its epoxy group reacts with organic materials like polymers, while its methoxy groups hydrolyze and condense to form siloxane (Si-O-Si) bonds with inorganic materials like silica [, , , , , ]. This bridging action improves the interfacial adhesion, mechanical strength, and stability of the resulting hybrid materials [, , , , , ].
Q4: How does the structure of GPTMS influence its hydrolysis and condensation behavior?
A4: The hydrolysis and condensation of GPTMS are crucial for forming the siloxane network in hybrid materials. Research using techniques like neutron reflectivity shows that the cross-link density of GPTMS films is not uniform. Films tend to have a higher cross-link density near the substrate surface and a lower density in the bulk []. Factors like the presence of solvents [] and the addition of other silanes [, , ] can significantly impact the structure and properties of the resulting network.
Q5: How does water affect the stability of GPTMS-based coatings?
A5: Water can degrade GPTMS films, particularly at elevated temperatures []. This degradation occurs due to the hydrolysis of siloxane bonds, leading to changes in the film's structure and properties. Studies using neutron reflectivity and infrared spectroscopy have shown that the central portion of GPTMS films, possessing lower cross-link density, is more susceptible to water-induced degradation []. The rate of hydrolysis is also affected by factors like pH and temperature [].
Q6: What are some common applications of GPTMS?
A6: GPTMS finds applications in various fields, including:* Hard coatings on plastics: GPTMS-based coatings enhance the scratch resistance, abrasion resistance, and optical clarity of plastics, making them suitable for applications like automotive windshields and eyeglass lenses [, , ].* Adhesion promotion: GPTMS improves the adhesion between dissimilar materials, such as polymers and metals or ceramics. This property is exploited in dental cements [, ], adhesives [], and composite materials [].* Drug delivery: GPTMS can be used to modify the surface of mesoporous materials, influencing the adsorption and release kinetics of drugs like acyclovir []. This has implications for controlled drug delivery systems.* Corrosion protection: GPTMS-based coatings can act as a barrier against corrosive agents, protecting metallic substrates. The incorporation of nanoparticles or corrosion inhibitors further enhances the protective properties of these coatings []. * Biosensors: GPTMS can be used to create biocompatible self-assembled monolayers (SAMs) on electrode surfaces for immobilizing enzymes like cholesterol oxidase. This enables the development of electrochemical biosensors for detecting analytes like cholesterol [].
Q7: How does GPTMS influence the properties of silica-filled silicone adhesives?
A7: GPTMS, often used in conjunction with siloxanols like hydroxy-terminated dimethyl methylvinyl co-siloxanol (DMMVS), acts as an adhesion promoter in silicone elastomers []. Studies utilizing sum frequency generation (SFG) vibrational spectroscopy revealed that GPTMS segregates to the interface between the silicone and the substrate, improving adhesion. The methoxy groups of GPTMS play a crucial role in this process by reacting with the substrate surface []. The addition of fillers and catalysts can further influence the interfacial interactions and adhesion properties [].
Q8: What are the safety considerations for working with GPTMS?
A8: While this Q&A focuses on the scientific aspects of GPTMS, it is essential to highlight that GPTMS, like many chemicals, requires careful handling. Users should consult the Safety Data Sheet (SDS) for specific safety information and handling procedures.
Q9: Are there any environmental concerns associated with GPTMS?
A9: Understanding the environmental impact of GPTMS and developing sustainable practices is crucial. This includes exploring strategies for recycling, waste management, and developing environmentally friendly alternatives and substitutes [, ].
Q10: What are some future directions for research on GPTMS?
A10: Future research on GPTMS can focus on:
Q11: How can cross-disciplinary collaborations advance GPTMS research?
A11: Collaboration between chemists, material scientists, engineers, and other specialists is vital to unlock the full potential of GPTMS []. Sharing knowledge and resources across disciplines can lead to the development of novel GPTMS-based materials with improved properties and expanded applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)
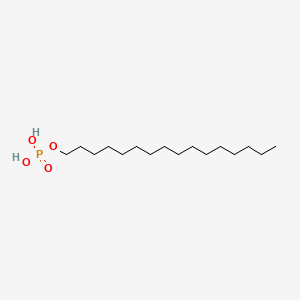


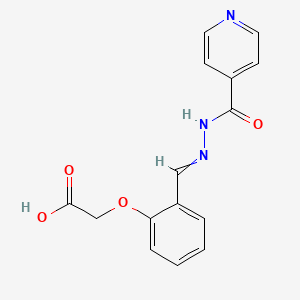
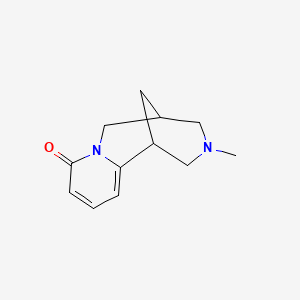


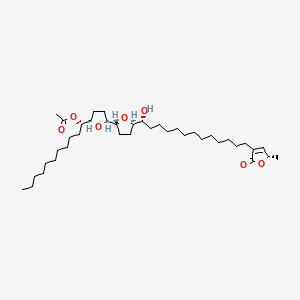


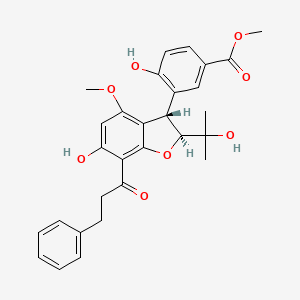

![3-(1,4a-dimethyl-5,6,7,7a-tetrahydro-2H-cyclopenta[b]pyridin-4-yl)phenol](/img/structure/B1200009.png)
